molecular formula C18H14Br3N5OS B12012021 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide CAS No. 618880-30-1

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B12012021
CAS No.: 618880-30-1
M. Wt: 588.1 g/mol
InChI Key: DQUWQGROJMQSHJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the following structural formula:

C20H21N5OS\text{C}_{20}\text{H}_{21}\text{N}_5\text{OS} C20​H21​N5​OS

It features an intriguing combination of functional groups, including an allyl group, a pyridine ring, a triazole ring, and a sulfanyl (thiol) group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, followed by cyclization. The specific steps and reagents used may vary, but the overall process aims to assemble the desired structure.

Reaction Conditions:: The reaction conditions typically involve organic solvents, catalysts, and controlled temperatures. For example, a palladium-catalyzed cross-coupling reaction between an allyl halide and a pyridine derivative could be employed.

Industrial Production:: While industrial-scale production methods are proprietary, laboratories often synthesize this compound on a smaller scale for research purposes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The sulfanyl group can undergo oxidation to form a sulfoxide or a sulfone.

    Substitution: The tribromophenyl moiety is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the triazole ring may yield a dihydrotriazole.

Common Reagents::

    Allyl halides: Used in the allylation step.

    Pyridine derivatives: Serve as precursors.

    Bromine: For tribromination.

Major Products:: The major products depend on the specific reaction conditions. Potential products include regioisomers, stereoisomers, and different oxidation states of the sulfur atom.

Scientific Research Applications

Chemistry::

    Catalysis: Investigated as ligands for transition metal complexes.

    Organic Synthesis: Building block for more complex molecules.

Biology and Medicine::

    Antimicrobial Properties: Studied for potential antibacterial or antifungal activity.

    Enzyme Inhibition: May interact with specific enzymes.

Industry::

    Materials Science: Potential use in polymer chemistry.

    Pharmaceuticals: Scaffold for drug development.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly through covalent bonding or allosteric effects.

Comparison with Similar Compounds

While this compound is unique due to its specific combination of functional groups, similar compounds include:

    2-{[4-Allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide:

    2-{[4-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide:

    2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide:

Properties

CAS No.

618880-30-1

Molecular Formula

C18H14Br3N5OS

Molecular Weight

588.1 g/mol

IUPAC Name

2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C18H14Br3N5OS/c1-2-7-26-17(14-5-3-4-6-22-14)24-25-18(26)28-10-15(27)23-16-12(20)8-11(19)9-13(16)21/h2-6,8-9H,1,7,10H2,(H,23,27)

InChI Key

DQUWQGROJMQSHJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CC=N3

Origin of Product

United States

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